molecular formula C11H18ClN5 B15114759 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15114759
M. Wt: 255.75 g/mol
InChI Key: JKWLBJJMJRFZAS-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-methanamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium tetrahydroborate in methanol at room temperature for several hours . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-scale equipment for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern on the pyrazole rings, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-16-9-10(7-14-16)6-12-8-11-4-5-13-15(11)2;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H

InChI Key

JKWLBJJMJRFZAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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